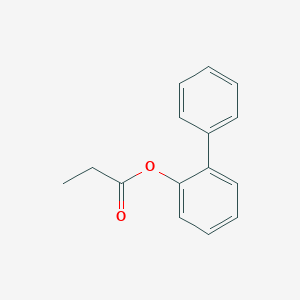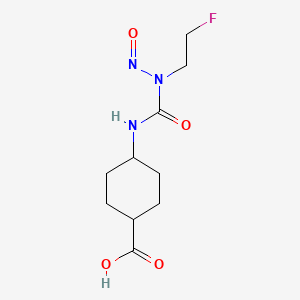
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C10H16FN3O4. This compound is notable for its unique structure, which includes a cyclohexane ring, a nitrosourea group, and a fluoroethyl side chain. It has applications in various fields, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the nitrosourea group and the fluoroethyl side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosourea group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrosourea group, converting it into different functional groups.
Substitution: The fluoroethyl side chain can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: In chemistry, cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its nitrosourea group is of particular interest due to its potential anticancer activity.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosourea group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluoroethyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
trans-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: This compound differs in the stereochemistry of the cyclohexane ring.
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid: This compound has a chloroethyl side chain instead of a fluoroethyl side chain.
cis-4-(3-(2-Fluoroethyl)-3-ureido)cyclohexanecarboxylic acid: This compound lacks the nitroso group.
Uniqueness: cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both the nitrosourea group and the fluoroethyl side chain gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61137-52-8 |
|---|---|
分子式 |
C10H16FN3O4 |
分子量 |
261.25 g/mol |
IUPAC 名称 |
4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
InChI 键 |
YTWIKXYJTKQLDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


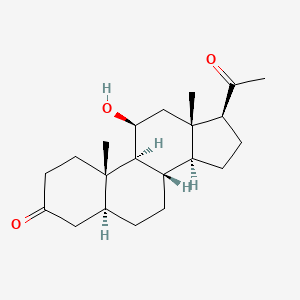

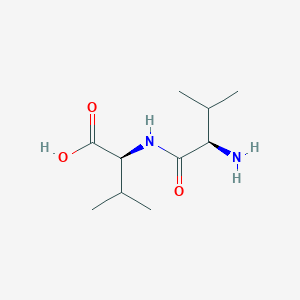
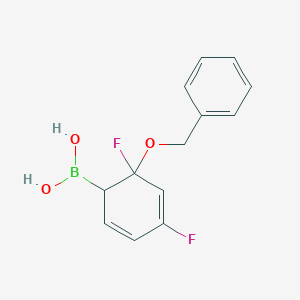
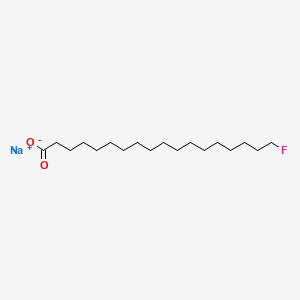
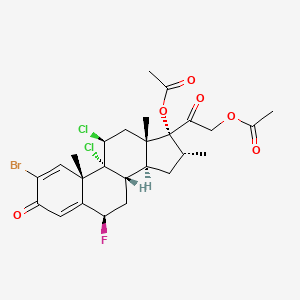

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
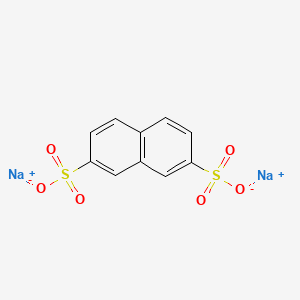
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
